ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate
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Overview
Description
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate typically involves the reaction of 1-ethylpiperidin-4-one with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
- N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide
Uniqueness
Ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
551926-60-4 |
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Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate |
InChI |
InChI=1S/C10H19N3O2/c1-3-13-7-5-9(6-8-13)11-12-10(14)15-4-2/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
LFAZKXVSGNOFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)OCC)CC1 |
Origin of Product |
United States |
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